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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B15586761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TDRL-551, a potent

inhibitor of Replication Protein A (RPA), in preclinical cancer research. This document outlines

the inhibitor's mechanism of action, solubility parameters, and detailed protocols for its

preparation and application in key in vitro and in vivo experiments.

Introduction
TDRL-551 is a small molecule inhibitor that targets the interaction between Replication Protein

A (RPA) and single-stranded DNA (ssDNA).[1][2] RPA is a critical component of the DNA

Damage Response (DDR) pathway, playing essential roles in DNA replication, repair (including

Nucleotide Excision Repair - NER and Homologous Recombination - HR), and checkpoint

activation.[1][3][4] By inhibiting the RPA-ssDNA interaction, TDRL-551 can disrupt these

processes, leading to increased efficacy of DNA-damaging agents like platinum-based

chemotherapy and exhibiting single-agent anti-cancer activity.[1][5][6] Preclinical studies have

demonstrated its potential in sensitizing non-small cell lung cancer (NSCLC) and epithelial

ovarian cancer (EOC) cells to chemotherapy.[1]

Mechanism of Action
TDRL-551 directly binds to RPA, thereby inhibiting its ability to bind to ssDNA.[1] This

disruption of the RPA-DNA interaction is the primary mechanism through which TDRL-551
exerts its effects. This leads to the stalling and collapse of replication forks and impedes DNA
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repair, ultimately inducing cell death in cancer cells. The inhibitor has been shown to be more

than twice as potent as its predecessor, TDRL-505.[1]

Below is a diagram illustrating the central role of RPA in the DNA Damage Response and the

inhibitory action of TDRL-551.
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Diagram 1: Mechanism of action of TDRL-551 in the DNA Damage Response pathway.
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TDRL-551 Properties and Solubility
Proper handling and solubilization of TDRL-551 are critical for obtaining reliable and

reproducible experimental results.

Property Value Source

Molecular Weight 591.83 g/mol [7]

Formula C₂₅H₂₃ClIN₃O₄ [7]

Appearance Solid, Off-white to light yellow [7]

CAS Number 1644626-43-6 [7]

Storage (Powder)
-20°C for 3 years, 4°C for 2

years
[7]

Storage (Solvent)
-80°C for 6 months, -20°C for 1

month
[7]

In Vitro Solubility

62.5 mg/mL (105.60 mM) in

DMSO (ultrasonication may be

required)

[7]

In Vivo Formulation
Suspension in 20% DMSO,

10% Tween 80, 70% PBS
[1]

Note: Hygroscopic DMSO can significantly impact the solubility of TDRL-551. It is

recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[7]

Experimental Protocols
Preparation of TDRL-551 Stock Solution for In Vitro
Assays
This protocol describes the preparation of a 10 mM TDRL-551 stock solution in DMSO.

Materials:

TDRL-551 powder
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Anhydrous Dimethyl Sulfoxide (DMSO)

Microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)

Procedure:

Allow the TDRL-551 vial to equilibrate to room temperature before opening.

Weigh the required amount of TDRL-551 powder in a sterile microcentrifuge tube. For 1 mL

of a 10 mM stock solution, use 5.92 mg of TDRL-551.

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10

minutes.[7]

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated

freeze-thaw cycles.

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Preparation of TDRL-551 Formulation for In Vivo Studies
This protocol details the preparation of a TDRL-551 suspension for intraperitoneal (i.p.)

injection in animal models.

Materials:

TDRL-551 powder

Anhydrous DMSO

Tween 80
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Phosphate-Buffered Saline (PBS), sterile

Sterile conical tubes

Vortex mixer

Procedure:

Prepare a stock solution of TDRL-551 in DMSO at a concentration that will result in the final

desired dose in a 20% DMSO formulation.

In a sterile conical tube, add the required volume of the TDRL-551 DMSO stock solution.

Add 10% of the final volume of Tween 80.

Vortex the mixture thoroughly.

Slowly add 70% of the final volume of sterile PBS to the DMSO/Tween 80 mixture while

vortexing to create a uniform suspension.[1]

The final formulation should be administered immediately after preparation.

Clonogenic Survival Assay
This assay is used to determine the long-term effects of TDRL-551, alone or in combination

with other agents, on the ability of single cells to form colonies.
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Diagram 2: Workflow for a clonogenic survival assay to assess TDRL-551 efficacy.

Protocol:
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Cells are plated in 6-well plates at an appropriate density to allow for colony formation.[1]

After incubating for at least 18 hours to allow for cell attachment, the cells are treated with

varying concentrations of TDRL-551, a DNA-damaging agent (e.g., cisplatin), or a

combination of both.[1]

Following the treatment period (typically 24-72 hours), the drug-containing medium is

removed, and the cells are washed and incubated in fresh medium for 10-14 days.

After the incubation period, the colonies are fixed and stained (e.g., with crystal violet in

methanol).

The number of colonies containing at least 50 cells is counted.

The surviving fraction is calculated by normalizing the number of colonies in the treated wells

to the number of colonies in the control (vehicle-treated) wells.

Quantitative Data Summary
The following tables summarize the reported efficacy of TDRL-551 from preclinical studies.

Table 1: In Vitro Efficacy of TDRL-551

Parameter Value Assay Source

IC₅₀ (RPA-DNA

binding)
18 µM

Electrophoretic

Mobility Shift Assay

(EMSA)

[7]

IC₅₀ (A2780 EOC

cells)
25 µM

Clonogenic Survival

Assay
[1]

IC₅₀ (TDRL-505 for

comparison)
55 µM

Clonogenic Survival

Assay
[1]

Table 2: In Vivo Dosing and Administration
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Parameter Details Animal Model Source

Dose 200 mg/kg
NSCLC Xenograft

(NOD/SCID mice)
[1][7]

Administration
Intraperitoneal (i.p.)

injection

NSCLC Xenograft

(NOD/SCID mice)
[1]

Dosing Schedule

Biweekly on days 8,

10, 14, 17, and 20

post-tumor

implantation

NSCLC Xenograft

(NOD/SCID mice)
[1]

Vehicle
20% DMSO, 10%

Tween 80, 70% PBS

NSCLC Xenograft

(NOD/SCID mice)
[1]

Tolerability

No significant weight

loss observed at 200

mg/kg

Naïve NOD/SCID

mice
[1]

Conclusion
TDRL-551 is a valuable research tool for investigating the role of RPA in DNA damage and

repair. Its ability to sensitize cancer cells to chemotherapy makes it a promising candidate for

further preclinical and translational research. The protocols and data presented in these

application notes are intended to facilitate the effective use of TDRL-551 in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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